molecular formula C14H11FO3 B578668 2-(4-Fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261915-12-1

2-(4-Fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B578668
CAS No.: 1261915-12-1
M. Wt: 246.237
InChI Key: HWFIPKKNMKFBQA-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(4-Fluoro-3-methoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group. The presence of electron-withdrawing groups such as fluorine and electron-donating groups like methoxy significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, the aromatic structure facilitates π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1 - 2
Enterococcus faecalis2 - 4
Bacillus subtilis1 - 4

These results indicate that the compound exhibits potent antimicrobial activity, particularly against S. aureus, which is a major pathogen in healthcare-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

  • Study on Lung Cancer Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in human non-small-cell lung cancer cells. The IC50 value was found to be approximately 10 µM, indicating substantial cytotoxicity .
  • Antibacterial Efficacy : In another study focusing on biofilm formation, the compound exhibited remarkable antibiofilm properties against S. aureus and E. faecalis, with MBEC values as low as 1 µg/mL, suggesting its potential use in treating biofilm-associated infections .

Safety and Toxicity

The safety profile of this compound has been evaluated in preliminary studies. It was found to have low acute toxicity in animal models; however, further investigations are necessary to assess chronic toxicity and potential side effects associated with prolonged exposure .

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFIPKKNMKFBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683295
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-12-1
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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